molecular formula C13H18BrClFNO B1466625 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-50-9

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1466625
CAS RN: 1219982-50-9
M. Wt: 338.64 g/mol
InChI Key: ZEMLLIYZYGHHAK-UHFFFAOYSA-N
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Description

“4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used for pharmaceutical testing . It has a CAS Number of 1220016-23-8 .


Molecular Structure Analysis

The InChI code for “4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride” is 1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

  • Study on Piperidine Reactions : Research by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions of piperidine with nitro-group-containing compounds. They observed that the reaction of piperidine with certain nitrobenzenes resulted in derivatives via an addition-elimination mechanism, suggesting potential pathways for modifying aromatic compounds including those similar to "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" for scientific applications (Pietra & Vitali, 1972).

Synthesis of Bromo-Fluoro Compounds

  • Synthesis of 2-Fluoro-4-bromobiphenyl : Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs. Their work highlights the importance of developing efficient synthetic routes for bromo-fluoro aromatic compounds, which could be relevant to synthesizing or modifying compounds like "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" (Qiu et al., 2009).

Pharmacophoric Groups in Antipsychotic Agents

  • Arylcycloalkylamines as Pharmacophores : Sikazwe et al. (2009) reviewed the role of arylcycloalkylamines, including phenyl piperidines, in antipsychotic agents. This study emphasizes the significance of arylalkyl substituents in enhancing the potency and selectivity of compounds for D2-like receptors, which could be relevant for understanding the pharmacological potential of "4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride" (Sikazwe et al., 2009).

properties

IUPAC Name

4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLLIYZYGHHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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